4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups and a piperidine ring linked to a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild, and the process is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce fully saturated piperidine derivatives .
Scientific Research Applications
4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Shares the methylpyridine moiety but lacks the piperidine and pyrimidine components.
Imidazole derivatives: Similar in having a heterocyclic core but differ in the specific substituents and overall structure.
Uniqueness
4,5-Dimethyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core with a piperidine ring and a methylpyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
IUPAC Name |
4,5-dimethyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-6-4-8-17(21-13)23-11-16-7-5-9-22(10-16)18-14(2)15(3)19-12-20-18/h4,6,8,12,16H,5,7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNTXBSEVNQSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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